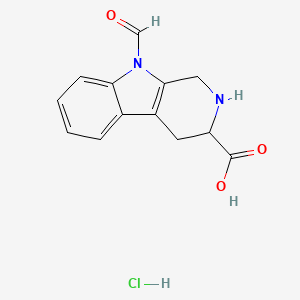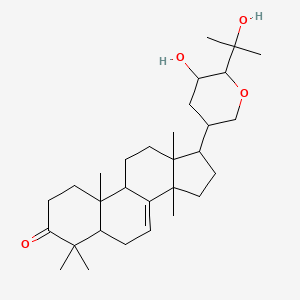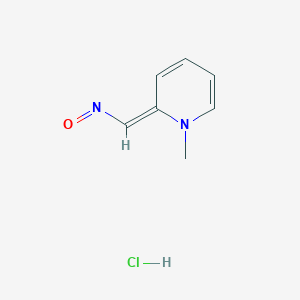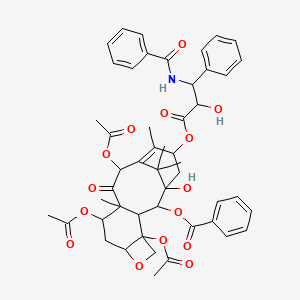
7-Acetyltaxol;Paclitaxel EP Impurity L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETYLTAXOL, 7-(P), also known as 7-acetyltaxol, is a derivative of the well-known anticancer drug paclitaxel. It is a biologically active compound that interacts with tubulin assemblies in the brain. The molecular formula of ACETYLTAXOL, 7-(P) is C49H53NO15, and it has a molecular weight of 895.94 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ACETYLTAXOL, 7-(P) can be synthesized through the acetylation of paclitaxel. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the selective acetylation of the hydroxyl group at the 7-position of paclitaxel .
Industrial Production Methods
Industrial production of ACETYLTAXOL, 7-(P) often involves partial synthesis from naturally occurring taxane derivatives. For example, 10-deacetylbaccatin III, which can be extracted from the leaves of Taxus baccata, serves as a precursor. The compound is then acetylated to produce ACETYLTAXOL, 7-(P) .
Análisis De Reacciones Químicas
Types of Reactions
ACETYLTAXOL, 7-(P) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and oxidized derivatives of ACETYLTAXOL, 7-(P), which may have different biological activities .
Aplicaciones Científicas De Investigación
ACETYLTAXOL, 7-(P) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of taxane derivatives.
Biology: The compound is studied for its interactions with tubulin and its effects on microtubule dynamics.
Medicine: ACETYLTAXOL, 7-(P) is investigated for its potential as an anticancer agent, similar to paclitaxel.
Industry: It is used in the development of new drug formulations and delivery systems
Mecanismo De Acción
ACETYLTAXOL, 7-(P) exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death. The molecular targets include the β-tubulin subunit of microtubules, and the pathways involved are related to the inhibition of mitosis .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound of ACETYLTAXOL, 7-(P), known for its potent anticancer properties.
10-Deacetyltaxol: A derivative of paclitaxel with a similar mechanism of action.
2’,7-Bisacetyltaxol: Another acetylated derivative of paclitaxel with distinct biological activities.
Uniqueness
ACETYLTAXOL, 7-(P) is unique due to its specific acetylation at the 7-position, which allows for structural modifications without significantly altering its biological activity. This makes it a valuable compound for studying the structure-activity relationships of taxane derivatives .
Propiedades
IUPAC Name |
[4,9,12-triacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
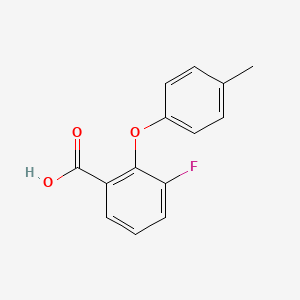
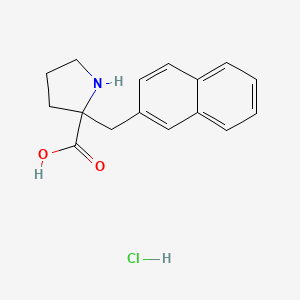
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B15128893.png)
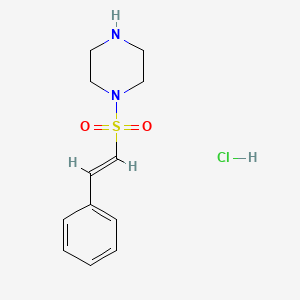

![1-{(4-Chlorophenyl)[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15128907.png)


![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)
